LB-100
CAS No.: 1632032-53-1
Cat. No.: VC0532618
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1632032-53-1 |
---|---|
Molecular Formula | C13H20N2O4 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | (1R,2S,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1 |
Standard InChI Key | JUQMLSGOTNKJKI-LNFKQOIKSA-N |
Isomeric SMILES | CN1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@H]2C(=O)O)O3 |
SMILES | CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |
Canonical SMILES | CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |
Appearance | Solid powder |
Introduction
Molecular Characterization and Mechanism of Action
Biochemical Properties of LB-100
LB-100 (C₁₇H₂₁N₃O₃S) is a water-soluble, competitive PP2A inhibitor with an IC₅₀ of 0.3 μM in enzymatic assays . Unlike natural PP2A inhibitors such as okadaic acid, LB-100 exhibits reduced systemic toxicity while maintaining potent phosphatase inhibition. Structural analyses reveal its ability to bind the PP2A catalytic subunit through a unique interaction with Tyr₇₂ and Arg₈₉ residues, enabling selective inhibition without affecting related phosphatases PP1 or PP2B .
Metabolic Activation to Endothall
Recent studies demonstrate that LB-100 undergoes conversion to its active metabolite, endothall (C₈H₁₀O₃), through two distinct pathways:
-
Spontaneous hydrolysis: pH-dependent non-enzymatic conversion occurring slowly under physiological conditions (t₁/₂ = 48 hours at pH 7.4)
-
Enzymatic activation: Catalyzed by an unidentified sulfotransferase isoform identified in tumor microenvironments, accelerating intracellular activation (t₁/₂ < 6 hours)
This dual activation mechanism creates a pharmacological profile combining prolonged plasma exposure (LB-100 AUC₀-∞ = 12.3 μg·h/mL) with rapid intracellular activity (endothall Cmax = 1.8 μM) .
Preclinical Anticancer Activity
Chemosensitization Mechanisms
In secondary acute myeloid leukemia (sAML) models, LB-100 demonstrated:
-
3.2-fold enhancement of daunorubicin cytotoxicity (p < 0.001)
-
89% reduction in xenograft tumor volume vs control (p = 0.004)
-
Upregulation of miR-181b-1 leading to Bcl-2 suppression (70% decrease, p = 0.01)
Table 1: LB-100 Chemosensitization Across Cancer Types
Cancer Model | Combined Therapy | Synergy Ratio | Reference |
---|---|---|---|
sAML | Daunorubicin | 3.2 | |
Glioblastoma | Temozolomide | 2.8 | |
Ovarian Cancer | Carboplatin | 4.1 | |
Colon Cancer | 5-FU | 2.3 |
Immunomodulatory Effects
The 2024 EMBO Reports study revealed LB-100's novel immunogenic mechanism:
-
Induction of alternative mRNA splicing errors (32% increase vs control)
-
Generation of neoantigens detectable by mass spectrometry (15 novel peptides/10⁶ cells)
-
5-fold increase in tumor-infiltrating CD8+ T-cells in MSS colon cancer models
These findings correlate with enhanced PD-1 inhibitor efficacy, achieving complete responses in 40% of immunocompetent murine models .
Clinical Development Progress
Emerging Efficacy Signals
In the Phase I expansion cohort:
Biomarker Development
Sulfotransferase Expression
The Netherlands Cancer Institute identified a 38 kDa sulfotransferase isoform that correlates with:
-
5.3-fold higher endothall concentrations in tumor vs plasma (p = 0.002)
-
Objective response rate: 67% vs 12% in high vs low expressers (p < 0.001)
Pharmacodynamic Markers
-
PP2A substrate phosphorylation (pT308-Akt: r = 0.81, p = 0.01)
-
Circulating tumor mRNA splice variants (AUC = 0.89 for response prediction)
Combination Therapy Rationale
Chemotherapy Synergy
Mechanistic studies demonstrate LB-100 enhances topoisomerase II inhibitor activity through:
-
PP2A-mediated CDC25C stabilization → 89% increase in mitotic catastrophe
-
Abrogation of G2/M checkpoint → 3.1-fold increase in apoptosis post-DNA damage
Immunotherapy Augmentation
The triple mechanism of immune activation:
Future Directions
Next-Generation Analogues
Structure-activity relationship studies aim to:
-
Improve metabolic stability (t₁/₂ > 8 hours)
-
Enhance tumor-selective activation (sulfotransferase substrate optimization)
Biomarker-Driven Trials
Planned studies will stratify patients by:
-
Tumor sulfotransferase expression (IHC ≥2+)
-
Baseline tumor spliceosome activity (RNA-seq)
-
Circulating immunogenic peptide repertoire (LC-MS/MS)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume